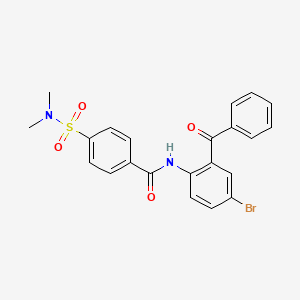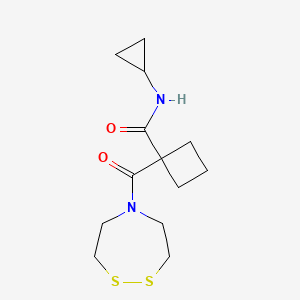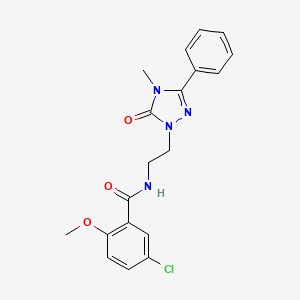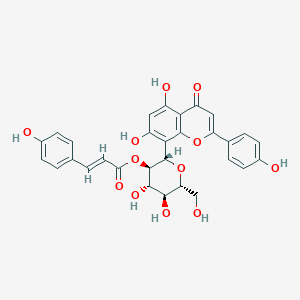![molecular formula C19H12BrClF3NO3S B2396561 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate CAS No. 338416-31-2](/img/structure/B2396561.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate is a complex chemical compound that combines elements of both organic and halogen chemistry. The compound’s structure includes a trifluoromethyl pyridine moiety and a bromobenzenesulfonate group, making it notable for its potential applications in various scientific fields. The combination of pyridine and benzene rings, along with the halogen substitutions, suggests it could have unique reactivity and interactions in biological and chemical systems.
Mechanism of Action
Target of Action
Related compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the pharmaceutical industry . Some TFMP derivatives have shown analgesic efficacy, suggesting they may interact with pain receptors .
Mode of Action
Tfmp derivatives have been shown to have analgesic effects, suggesting they may interact with pain pathways . They may exert their effects by interacting with opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
Given the analgesic effects of some tfmp derivatives, it can be inferred that they may influence pain signaling pathways .
Result of Action
Tfmp derivatives have been shown to have analgesic effects, suggesting they may reduce pain signals at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate generally involves a multi-step organic synthesis. Initial steps often include the halogenation of the pyridine and benzene rings, followed by sulfonation. Typically, the reaction conditions involve moderate temperatures and controlled environments to prevent undesired side reactions.
Industrial Production Methods: Industrial production might involve large-scale halogenation and sulfonation processes, requiring stringent safety and environmental controls due to the use of potentially hazardous reagents. Methods could include continuous flow reactors to manage exothermic reactions and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. Given its halogen content, it might be particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminium hydride.
Major Products: Depending on the reaction conditions and reagents, major products might include derivatives with modified halogen or sulfonate groups, offering avenues for creating new compounds with potential utility in different applications.
Scientific Research Applications
Chemistry: In chemistry, it can serve as an intermediate for synthesizing other complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Biological research could explore its interactions with various biomolecules, potentially uncovering new pathways and mechanisms.
Medicine: Medicinal chemistry might investigate its potential as a drug candidate, especially given the presence of pyridine, which is a common motif in many bioactive compounds.
Industry: In industry, it could be useful in the creation of advanced materials, given its unique structural features and reactivity.
Comparison with Similar Compounds
Comparing this compound to other similar compounds highlights its uniqueness in terms of structure and reactivity:
Similar Compounds: Compounds with similar structures might include other halogenated pyridine derivatives or benzene sulfonates.
Uniqueness: Its combination of a trifluoromethyl pyridine and a bromobenzenesulfonate sets it apart, potentially offering distinct properties such as enhanced reactivity or specificity in chemical or biological contexts.
That’s the detailed look at 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClF3NO3S/c20-14-3-7-16(8-4-14)29(26,27)28-15-5-1-12(2-6-15)9-18-17(21)10-13(11-25-18)19(22,23)24/h1-8,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRHQDBXZVIOTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396479.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2396480.png)


![1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2396484.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid](/img/structure/B2396485.png)



![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)

![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)


